molecular formula C9H20O B3047594 2,2-Dimethylheptanol CAS No. 14250-79-4

2,2-Dimethylheptanol

Cat. No.: B3047594
CAS No.: 14250-79-4
M. Wt: 144.25 g/mol
InChI Key: WENIXZFPXMQPQQ-UHFFFAOYSA-N
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Description

2,2-Dimethylheptanol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a heptane chain with two methyl groups attached to the second carbon atom. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylheptanol can be synthesized through several methods. One common synthetic route involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable ketone (such as 2,2-dimethylheptanone) to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of 2,2-dimethylheptanal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction reduces the aldehyde group to an alcohol group, yielding this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylheptanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,2-dimethylheptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form 2,2-dimethylheptane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

    Oxidation: 2,2-Dimethylheptanoic acid.

    Reduction: 2,2-Dimethylheptane.

    Substitution: 2,2-Dimethylheptyl chloride or 2,2-Dimethylheptyl bromide.

Scientific Research Applications

2,2-Dimethylheptanol has several applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of metabolic pathways involving alcohols.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of 2,2-Dimethylheptanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biological molecules. In metabolic pathways, it can be oxidized by alcohol dehydrogenases to form aldehydes and acids, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylpentanol
  • 2,2-Dimethylhexanol
  • 2,2-Dimethyloctanol

Uniqueness

2,2-Dimethylheptanol is unique due to its specific molecular structure, which includes a heptane chain with two methyl groups attached to the second carbon atom. This structural feature imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.

Properties

IUPAC Name

2,2-dimethylheptan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-5-6-7-9(2,3)8-10/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENIXZFPXMQPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333687
Record name 2,2-dimethylheptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14250-79-4
Record name 2,2-Dimethyl-1-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14250-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dimethylheptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Dimethylheptanol
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